![molecular formula C15H30O4Si B13988630 Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate CAS No. 112348-00-2](/img/structure/B13988630.png)
Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate is a chemical compound with the molecular formula C15H30O4Si It is known for its unique structure, which includes an ester group, a ketone group, and a silyl ether group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate typically involves the reaction of ethyl acetoacetate with tri(propan-2-yl)silyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ester and ketone groups can be reduced to alcohols.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used to substitute the silyl ether group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the development of biochemical assays and as a probe in biological studies.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate involves its interaction with various molecular targets and pathways. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions, while the silyl ether group can enhance the compound’s stability and lipophilicity. These properties make the compound suitable for use in various chemical and biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-oxo-4-{[tri(methyl)silyl]oxy}butanoate
- Ethyl 3-oxo-4-{[tri(ethyl)silyl]oxy}butanoate
- Ethyl 3-oxo-4-{[tri(butyl)silyl]oxy}butanoate
Uniqueness
Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate is unique due to the presence of the tri(propan-2-yl)silyl group, which imparts distinct steric and electronic properties. This makes the compound particularly useful in applications where stability and lipophilicity are important factors.
Eigenschaften
CAS-Nummer |
112348-00-2 |
|---|---|
Molekularformel |
C15H30O4Si |
Molekulargewicht |
302.48 g/mol |
IUPAC-Name |
ethyl 3-oxo-4-tri(propan-2-yl)silyloxybutanoate |
InChI |
InChI=1S/C15H30O4Si/c1-8-18-15(17)9-14(16)10-19-20(11(2)3,12(4)5)13(6)7/h11-13H,8-10H2,1-7H3 |
InChI-Schlüssel |
RELIHJBOJHJAKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)CO[Si](C(C)C)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Dioxaspiro[4.5]decane, 8-(trifluoromethoxy)-](/img/structure/B13988548.png)

![3-(Dibutylamino)-1-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridin-4-yl]propan-1-ol](/img/structure/B13988555.png)

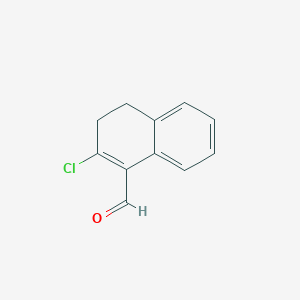
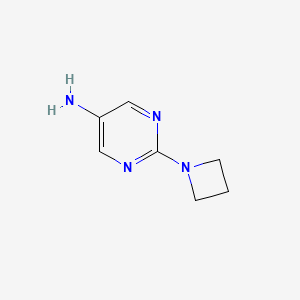
![2-Acetamido-2-[3-(4-acetamidophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B13988581.png)
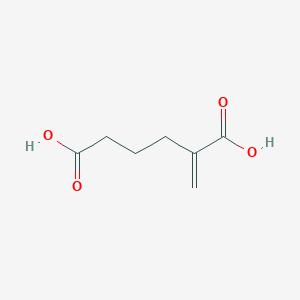
![tert-Butyl N-[2-[[5-methoxy-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-nitrophenyl]-methylamino]ethyl]-N-methylcarbamate](/img/structure/B13988588.png)
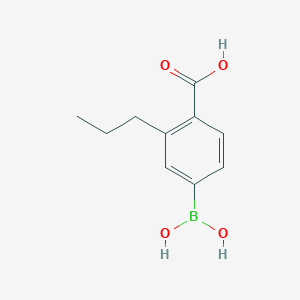
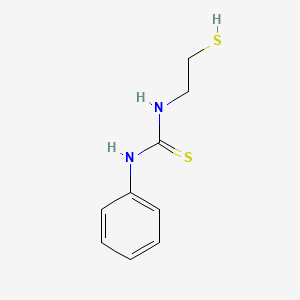
![1-Oxaspiro[4.5]decane](/img/structure/B13988614.png)
![3-[(3-Anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)amino]-3-oxopropanoic acid](/img/structure/B13988616.png)

